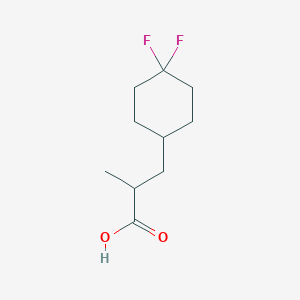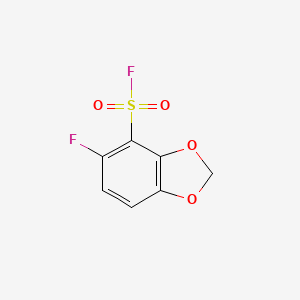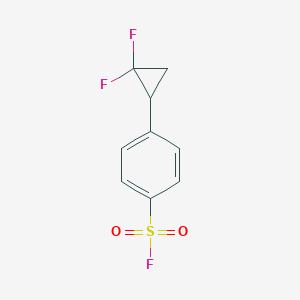
5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-(propan-2-yl)oxan-2-one, also known as 5-methyl-6-oxanone, is a mixture of diastereomers that is commonly used in a range of scientific research applications. The mixture consists of two diastereomers, 5-methyl-6-oxanone-3-ol and 5-methyl-6-oxanone-2-ol. The mixture is a colorless liquid with a boiling point of 87-89°C and a melting point of -14°C. It is soluble in water and common organic solvents. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
5-Methyl-6-(propan-2-yl)oxan-2-one has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of chiral compounds, as well as for the synthesis of polymers. It is also used in the synthesis of polysaccharides and other polymers, and as a starting material for the synthesis of other compounds. Additionally, it is used as a catalyst in the synthesis of polymers and other compounds.
Mécanisme D'action
The mechanism of action of 5-methyl-6-(propan-2-yl)oxan-2-one involves the formation of a carbocation intermediate. This intermediate is formed when the ethyl acetoacetate reacts with the propan-2-ol in the presence of sodium methoxide. The carbocation intermediate then undergoes a nucleophilic attack by the propan-2-ol, resulting in the formation of a new carbon-carbon bond and the formation of the mixture of diastereomers.
Biochemical and Physiological Effects
5-Methyl-6-(propan-2-yl)oxan-2-one has been studied for its potential biochemical and physiological effects. Studies have shown that it has a strong inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to have antioxidant activity, which could potentially be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-6-(propan-2-yl)oxan-2-one in lab experiments is that it is relatively easy to synthesize and is readily available in the form of a mixture of diastereomers. Additionally, it is relatively inexpensive and has a wide range of applications. One of the main limitations of using this compound in lab experiments is that it is toxic and should be handled with care. Additionally, it is not suitable for use in experiments involving human subjects due to its potential toxicity.
Orientations Futures
There are a number of potential future directions for research involving 5-methyl-6-(propan-2-yl)oxan-2-one. These include further research into its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its potential toxicity and its potential use in the synthesis of polymers and other compounds could be beneficial. Finally, further research into its potential uses in the synthesis of chiral compounds could provide new insights into the synthesis of these compounds.
Méthodes De Synthèse
The most common method used to synthesize 5-methyl-6-(propan-2-yl)oxan-2-one is through the reaction of ethyl acetoacetate and propan-2-ol in the presence of sodium methoxide. The reaction is carried out at room temperature and the mixture is then heated to reflux for one hour. The reaction yields a mixture of diastereomers, which is then purified by distillation.
Propriétés
IUPAC Name |
5-methyl-6-propan-2-yloxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYOGLYWSZODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(propan-2-yl)oxan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
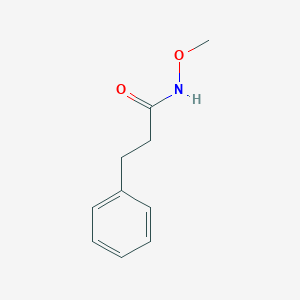
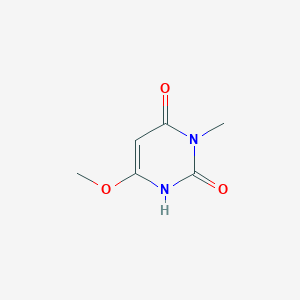
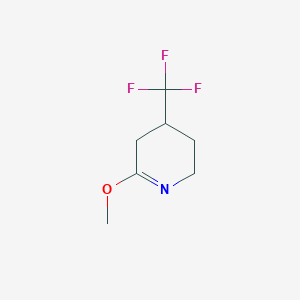
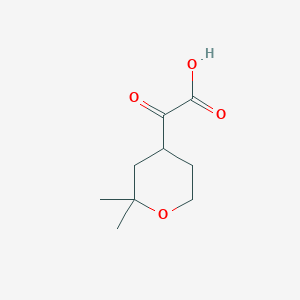
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

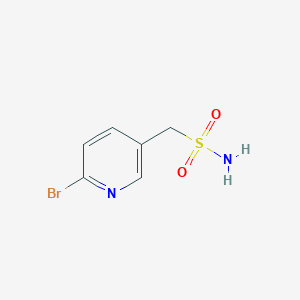
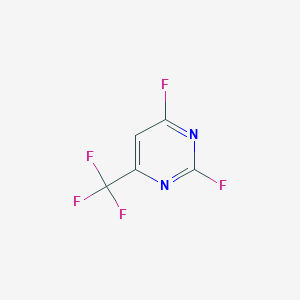
![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
